tert-Butyl (5R)-3,3-difluoro-5-hydroxy-piperidine-1-carboxylate
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Overview
Description
tert-Butyl (5R)-3,3-difluoro-5-hydroxy-piperidine-1-carboxylate is a synthetic organic compound that features a piperidine ring substituted with a tert-butyl ester group, two fluorine atoms, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (5R)-3,3-difluoro-5-hydroxy-piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions.
Esterification: The final step involves the esterification of the piperidine ring with tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective for the synthesis of tert-butyl esters, providing a more sustainable and scalable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (5R)-3,3-difluoro-5-hydroxy-piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to alter the oxidation state of the piperidine ring.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide or pyridinium chlorochromate (PCC) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of fluorine atoms can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
tert-Butyl (5R)-3,3-difluoro-5-hydroxy-piperidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: This compound can serve as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to its piperidine core.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of tert-Butyl (5R)-3,3-difluoro-5-hydroxy-piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity, while the hydroxyl group may participate in hydrogen bonding interactions. The piperidine ring provides a rigid scaffold that can influence the overall conformation and activity of the compound.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate: A chiral intermediate used in the synthesis of lipid-lowering drugs.
tert-Butyl (3R,5S)-3,5-dihydroxyhexanoate: Another chiral intermediate with applications in pharmaceutical synthesis.
Uniqueness
tert-Butyl (5R)-3,3-difluoro-5-hydroxy-piperidine-1-carboxylate is unique due to the combination of its fluorine atoms, hydroxyl group, and piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
tert-butyl (5R)-3,3-difluoro-5-hydroxypiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F2NO3/c1-9(2,3)16-8(15)13-5-7(14)4-10(11,12)6-13/h7,14H,4-6H2,1-3H3/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCHCRPISXZGPTH-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC(C1)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](CC(C1)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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